Product packaging for Aristolodione(Cat. No.:CAS No. 109771-09-7)

Aristolodione

Cat. No.: B13894308
CAS No.: 109771-09-7
M. Wt: 307.3 g/mol
InChI Key: JGDZUWXHWYXMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aristolodione (CAS 109771-09-7) is an organic compound belonging to the class of 4,5-dioxoaporphine alkaloids . It is a naturally occurring compound that has been detected in various herbs and spices, including Piper longum (Long Pepper), and is of significant interest in natural product and phytochemical research . Recent research utilizing network pharmacology and computational screening has identified this compound as a promising candidate in anticancer research. A 2024 study highlighted its potential as an effective inhibitor of key lung cancer-related targets, underscoring its value for further investigation in oncology and drug discovery . The molecular formula of this compound is C 18 H 13 NO 4 , with an average molecular weight of 307.30 g/mol . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO4 B13894308 Aristolodione CAS No. 109771-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-hydroxy-16-methoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-19-12-7-9-5-3-4-6-10(9)15-14(12)11(16(21)18(19)22)8-13(20)17(15)23-2/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZUWXHWYXMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149032
Record name Aristolodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aristolodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

109771-09-7
Record name 2-Hydroxy-1-methoxy-6-methyl-4H-dibenzo[de,g]quinoline-4,5(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109771-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109771097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aristolodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

273 - 276 °C
Record name Aristolodione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Distribution, and Isolation Methodologies of Aristolodione

Natural Botanical Sources and Phytogeographic Distribution of Aristolodione

The distribution of this compound is closely linked to the phytogeography of the plant species that synthesize it. Research has primarily identified its occurrence within the Aristolochia genus, with related compounds found in other associated plant families.

The genus Aristolochia is the principal source of this compound. ontosight.ai Various species within this genus, distributed across different geographical regions, have been confirmed to contain this compound. For instance, Aristolochia chilensis, a species native to Chile, has been a significant subject of study for the isolation of this compound. researchgate.netacs.orgrxlist.comscribd.com The compound has been isolated from the aerial parts, including the leaves and stems, of this plant. researchgate.netscribd.com

Other species of Aristolochia have also been identified as sources of this compound. researchgate.net These findings indicate a widespread, yet specific, distribution of the compound within this particular genus.

Table 1: Documented Aristolochia Species Containing this compound

Species Name Native Region/Distribution Reference
Aristolochia chilensis Chile researchgate.netresearchgate.net
Aristolochia heterophylla Not specified in source researchgate.net
Aristolochia kaempferi China, Japan researchgate.netplantaedb.com

This table is generated based on available research data. The list of species may not be exhaustive.

While Aristolochia is the primary source, the broader class of 4,5-dioxoaporphines, to which this compound belongs, is found in several other plant families. These include Annonaceae, Menispermaceae, Berberidaceae, and Fumariaceae. researchgate.net Research has also pointed to their presence in the Monimiaceae and Piperaceae families. researchgate.net

Specifically, a related compound, northis compound, has been isolated from Melodorum fruticosum, a plant belonging to the Annonaceae family, which is distributed in Southeast Asia. researchgate.net This finding suggests a broader chemotaxonomic significance of this class of compounds beyond the Aristolochiaceae family.

Advanced Extraction and Purification Protocols for this compound

The isolation of pure this compound from its natural plant matrix involves a multi-step process that combines classical extraction techniques with modern chromatographic and preparative separation methods. lifeasible.comnih.gov

The initial step in isolating this compound involves solvent extraction. vinanhatrang.comvelp.com A common laboratory procedure begins with the air-drying and powdering of the plant material, such as the leaves and stems of Aristolochia chilensis. researchgate.net This is followed by sequential extraction with solvents of increasing polarity. For example, an initial extraction with petroleum ether can be followed by extraction with ethanol (B145695) at room temperature. researchgate.net This method, also known as liquid-solid extraction, separates soluble compounds from the solid plant material. velp.com

Following extraction, the crude extract, which is a complex mixture of phytochemicals, undergoes purification. mmv.org Chromatography is a fundamental technique for this purpose, separating components based on their differential interactions with a stationary phase and a mobile phase. journalagent.comlibretexts.org Column chromatography is a frequently employed method for the purification of natural products like alkaloids. journalagent.com In this technique, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the different components at different rates. mmv.orgjournalagent.com Thin-layer chromatography (TLC) is often used as a simple and rapid method to monitor the separation process. journalagent.com

For obtaining high-purity this compound in larger quantities, modern preparative separation techniques are employed. welch-us.com Preparative High-Performance Liquid Chromatography (Prep HPLC) is a highly efficient method for the isolation of specific compounds from complex mixtures. welch-us.comhplc.eu This technique utilizes high-pressure pumps to pass the mobile phase through a column packed with smaller particles, leading to superior resolution and faster separation times. hplc.eudikmatech.com The development of a preparative HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 or C4), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile), pH, and gradient slope to achieve the desired separation. hplc.eu

Another advanced technique is High-Speed Counter-Current Chromatography (HSCCC). researchgate.net This is a liquid-liquid partition chromatography method that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample onto the stationary phase. mmv.orgresearchgate.net HSCCC is particularly useful for the separation of natural products and can be scaled up from analytical to preparative levels to yield pure compounds. researchgate.net Other modern extraction methods that aim to improve efficiency and reduce solvent consumption include Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE). thepab.orgorganomation.com

Table 2: Comparison of Purification Techniques

Technique Principle Phase(s) Key Advantages
Column Chromatography Separation based on differential adsorption to a solid stationary phase. journalagent.com Solid-Liquid Versatile, widely applicable, scalable. journalagent.com
Preparative HPLC High-resolution separation using high pressure and small particle size stationary phases. welch-us.comhplc.eu Solid-Liquid High efficiency, high purity, fast. welch-us.com

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support matrix. mmv.orgresearchgate.net | Liquid-Liquid | No irreversible sample adsorption, high recovery. mmv.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Aristolodione

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy has been a pivotal tool in elucidating the intricate structure of Aristolodione. Through one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule have been mapped out.

Proton (¹H) NMR Spectroscopic Data and Assignment

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 360 MHz, reveals characteristic signals corresponding to its aromatic and aliphatic protons. Key assignments include a signal at δ 4.03 ppm, which is attributed to the proton at the C-3 position. Another significant signal appears at δ 7.54 ppm, corresponding to the proton at C-7. The spectrum also shows a sharp singlet for the N-methyl group.

Nuclear Overhauser Effect (NOE) studies have been instrumental in confirming the spatial proximity of certain protons. For instance, irradiation of the N-methyl singlet resulted in a significant enhancement of the signal at δ 7.54 ppm, confirming that this signal corresponds to H-7.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ ppm) Solvent Frequency (MHz)
H-3 4.03 CDCl₃ 360

Further detailed assignments of other protons and their coupling constants require access to the complete spectral data.

Carbon-13 (¹³C) NMR Spectroscopic Data and Assignment

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift Range (δ ppm)
Carbonyl (C=O) > 180
Aromatic/Olefinic 100 - 160

Specific and assigned ¹³C NMR data for this compound is pending the availability of primary spectral data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete bonding network and stereochemistry of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule and confirming the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This would be particularly useful for assigning quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): As demonstrated in the ¹H NMR analysis, NOESY is used to determine the spatial proximity of protons. A full 2D NOESY spectrum would provide a comprehensive map of through-space interactions, which is essential for confirming the stereochemistry of the molecule.

Detailed analysis and interpretation of 2D NMR data for this compound are contingent on the availability of the experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide the exact mass, confirming the elemental composition of C₁₈H₁₃NO₄. This data is fundamental for validating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

The Infrared (IR) spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is reported to be similar to that of the related compound, cepharadione-A. Key absorption bands would include strong stretching vibrations for the carbonyl groups (C=O) of the 4,5-dione system, typically observed in the region of 1650-1700 cm⁻¹. Additionally, characteristic absorptions for aromatic C-H and C=C bonds, as well as C-O and C-N bonds, would be expected.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Carbonyl (C=O) 1650 - 1700
Aromatic C=C 1450 - 1600
Aromatic C-H 3000 - 3100
C-O 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The Ultraviolet-Visible (UV-Vis) spectrum of this compound provides insights into the electronic transitions within the molecule and is characteristic of its extended chromophore system. The spectrum is noted to be similar to that of cepharadione-A, which is typical for the 4,5-dioxoaporphine class of alkaloids. These compounds generally exhibit multiple absorption maxima due to the conjugated system spanning the aromatic rings and the dione (B5365651) functionality. The specific wavelengths of maximum absorption (λmax) are crucial for confirming the nature of the chromophore.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A search of the available scientific literature did not yield any studies on the X-ray crystallographic analysis of this compound. Therefore, information regarding its absolute stereochemistry and solid-state conformation, which would be definitively provided by this technique, is not available.

Biosynthesis and Biogenetic Pathway Investigations of Aristolodione

Proposed Biogenetic Precursors and Intermediates

The biogenetic pathway leading to aristolodione is believed to originate from aporphine (B1220529) alkaloids. A biogenetic relationship between these compounds has been postulated based on their structural similarities. academicjournals.org The direct precursor is proposed to be a 4-hydroxyaporphinic alkaloid. mdpi.com This precursor undergoes oxidation to form the characteristic 4,5-dioxoaporphine structure of this compound. mdpi.comresearchgate.net

Furthermore, specific aporphine alkaloids like magnoflorine (B1675912) are often found in association with aristolochic acids and their derivatives in various Aristolochia species, suggesting a shared or closely related biosynthetic origin. academicjournals.org The co-occurrence of this compound (a 4,5-dioxoaporphine), aristolactams, and aristolochic acids within the same plant species provides strong evidence for their close biogenetic connection. beilstein-journals.orgmdpi.com

Chemical Synthesis Strategies for Aristolodione and Its Analogues

Total Synthesis Approaches of the Aristolodione Core Structure

The total synthesis of the this compound core, a 4,5-dioxoaporphine, involves the assembly of a tetracyclic system featuring a biphenyl (B1667301) unit, a dihydropyridinone ring, and an ortho-quinone moiety. Synthetic chemists have devised several strategies to construct this intricate scaffold, often drawing inspiration from biosynthetic pathways and established methods in alkaloid synthesis.

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. numberanalytics.come3s-conferences.org For the this compound core, a common retrosynthetic approach begins by disconnecting the lactam ring (Ring B). This can be envisioned through the cleavage of the amide C-N bond and a key C-C bond, often leading back to a substituted biphenyl precursor.

A logical retrosynthetic strategy for the 4,5-dioxoaporphine skeleton, such as that found in the related alkaloid artabotrine, involves key disconnections that simplify the tetracyclic structure into more manageable fragments. researchgate.net One primary disconnection is the C4a-C5 bond, which simplifies the quinone ring. A crucial subsequent disconnection is the Pictet-Spengler or Bischler-Napieralski type cyclization to form the dihydropyridinone B-ring. researchgate.net This leads back to a 2'-functionalized 1-phenylisoquinoline (B189431) derivative or a related biphenyl-2-yl acetyl morpholine (B109124) precursor. researchgate.net Further disconnection of the biphenyl bond (C-Ar) reveals two appropriately substituted benzene (B151609) derivatives as the initial building blocks. This approach allows for a convergent assembly of the core structure.

Target Molecule: this compound (a 4,5-dioxoaporphine).

Disconnection 1 (Ring B): Retrosynthetic cleavage of the lactam functionality, often via a Bischler-Napieralski or Pictet-Spengler strategy, to an N-acyl-phenylethylamine precursor linked to a second aromatic ring. researchgate.net

Disconnection 2 (Ring C/D Biphenyl): Cleavage of the biphenyl bond, suggesting a cross-coupling reaction (e.g., Ullmann or Suzuki coupling) to connect two substituted aromatic rings. beilstein-journals.org

Simplification: Functional group interconversions (FGI) on the aromatic precursors to reveal simple, often commercially available, starting materials like substituted benzaldehydes, nitroarenes, or benzoic acids. deanfrancispress.com

This systematic deconstruction provides a logical roadmap for the forward synthesis, highlighting the key bond formations required to assemble the target. deanfrancispress.comslideshare.net

The forward synthesis of the this compound core relies on a sequence of robust and well-established bond-forming reactions to construct the tetracyclic system.

Carbon-Carbon Bond Formation:

Biaryl Coupling: The construction of the central biphenyl unit is a critical step. While various methods exist, the Ullmann coupling has been historically used for similar alkaloid syntheses. beilstein-journals.org Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, offer milder conditions and broader functional group tolerance for creating this C-C bond between two aromatic rings. libretexts.org

Friedel-Crafts Acylation/Cyclization: This reaction is often employed to form the six-membered ketone ring (Ring C) fused to the aromatic system. For instance, the cyclization of a biphenyl-2-ylacetic acid derivative can be promoted by a strong acid to forge the new ring. researchgate.net

Soft Enolization: For the synthesis of related diketone structures, methods like soft enolization using reagents such as MgBr₂·OEt₂ can facilitate acylation under mild conditions, which is crucial when dealing with sensitive functional groups. organic-chemistry.org

Carbon-Nitrogen Bond Formation:

Bischler-Napieralski or Pictet-Spengler Reactions: These are classic methods for constructing nitrogen-containing rings in alkaloids. In syntheses of related aporphinoids, a Bischler-Napieralski-type cyclization of an N-(biphenyl-2-yl)acetyl morpholine is used to form the core of the B-ring. researchgate.net

Reductive Amination: This powerful reaction is a reliable strategy for C-N bond formation and can be used to introduce the nitrogen atom that will eventually become part of the lactam ring. harvard.edu It involves the condensation of a carbonyl compound and an amine to form an imine, which is then reduced. harvard.edu

Stereocontrol: this compound itself is an achiral molecule. However, stereocontrol becomes paramount when synthesizing chiral precursors or analogues. ox.ac.uknumberanalytics.com In many natural product syntheses, stereocenters are established using several key strategies:

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a reaction to proceed with a specific stereochemical outcome. numberanalytics.com

Substrate Control: Existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. ox.ac.uk

Catalytic Asymmetric Synthesis: Chiral catalysts are used to create a chiral product from achiral or racemic starting materials. nih.gov For example, the syn-selective allylation of hydrazones with allylboronic acids is a method that proceeds with high stereocontrol via a chelation-controlled mechanism. organic-chemistry.org

While not directly applicable to the final achiral this compound, these principles are fundamental in the broader context of synthesizing its diverse and often chiral naturally occurring analogues. nih.govmdpi.com

Synthetic Routes to Structurally Modified this compound Analogues

The development of synthetic routes to analogues of this compound is crucial for exploring the chemical space around the natural product. These efforts aim to produce novel compounds with potentially enhanced or different properties.

The design of structurally modified this compound analogues is guided by principles aimed at systematically altering the molecule's architecture. aurora-institute.org The primary goal is often to create a library of compounds for screening purposes by introducing a variety of functional groups and structural motifs.

Key design principles include:

Modification of Aromatic Substitution: Altering the position and nature of substituents (e.g., methoxy (B1213986), hydroxy groups) on the aromatic rings (A and D) can systematically probe electronic and steric effects.

Lactam Ring Modification: The nitrogen atom of the lactam ring is a common site for modification. For instance, N-alkylation or N-acylation can introduce new functional groups. The synthesis of the N-methoxylated analogue artabotrine is an example of this principle. researchgate.netresearchgate.net

Core Scaffold Alteration: More profound changes involve modifying the core heterocyclic system itself, such as creating aristolactam analogues, which possess a fully aromatic B-ring instead of the dihydropyridinone ring. nih.gov

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can lead to new analogues. For example, replacing a methoxy group with a halogen or a trifluoromethyl group.

These diversification strategies rely on flexible synthetic routes that allow for the late-stage introduction of different building blocks or reagents. beilstein-journals.org

The synthesis of diverse analogues often leverages intermediates from a total synthesis pathway or uses the natural product as a starting point.

Aporphinoid Derivatives: The synthesis of N-methoxycepharadione B, an analogue of the related N-methoxylated 4,5-dioxoaporphine artabotrine, demonstrates a typical approach. researchgate.net The synthesis starts from fluorenone precursors, where Ring C is formed by the cyclization of (biphenyl-2-yl)acetyl morpholines. researchgate.net This strategy highlights how different starting materials can be used within the same general synthetic framework to produce varied substitution patterns on the aporphine (B1220529) core.

Aristolactam Analogues: A concise total synthesis of aristolactam alkaloids has been developed using a combination of modern synthetic methods. rsc.org This approach features a ruthenium-catalyzed C-H bond activation to form 3-methyleneisoindolin-1-ones, followed by a dehydro-Diels–Alder reaction with benzynes. rsc.org This powerful sequence allows for the rapid construction of the aristolactam core from readily available starting materials and provides a platform for generating a variety of analogues. nih.govrsc.org

Exploration of Semisynthetic Modifications and Transformations

Semisynthesis involves the chemical modification of a natural product that has been isolated from a natural source. eupati.eu This approach is often more efficient than total synthesis for producing derivatives, especially when the natural product is readily available. It allows chemists to leverage the complex core structure assembled by nature and focus on functional group transformations. eupati.eu

For complex alkaloids, semisynthetic modifications often target reactive functional groups like hydroxyl (-OH), amine (-NH), or carbonyl (C=O) groups. nih.gov While specific literature on the semisynthesis of this compound is limited, general strategies applicable to such scaffolds include:

Reduction of the Quinone: The 4,5-dioxo moiety is a prime target for reduction. Selective reduction could yield hydroquinones or potentially lead to further rearrangements.

Derivatization of Hydroxyl Groups: If analogues with free hydroxyl groups are used (e.g., demethylated versions of this compound), these can be readily acylated or alkylated to produce esters and ethers, respectively.

Modification of the Lactam: The lactam nitrogen can potentially be alkylated. The carbonyl group of the lactam could undergo reduction under harsh conditions.

These modifications can produce derivatives that are difficult to access via total synthesis and are valuable for studying structure-activity relationships. nih.govnih.gov For example, in the case of other alkaloids, semisynthetic introduction of side chains has been used to block sites of metabolic inactivation or to enhance biological activity. nih.gov

Molecular Mechanisms of Action and Biological System Interactions Academic Research Context

Computational Investigations and In Silico Modeling

In silico methods, including molecular docking and network pharmacology, have been instrumental in elucidating the potential molecular mechanisms of aristolodione. These computational approaches predict the interactions between this compound and various biological macromolecules, offering insights into its prospective biological activities.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.in This method is widely used to forecast the interaction between a small molecule (ligand) and a protein, providing information on binding affinity and the types of chemical bonds formed. bhu.ac.inchemrxiv.org

Recent research has employed molecular docking to investigate the binding of this compound to several key proteins implicated in cellular processes. A study focusing on the bioactive compounds of Piper longum identified this compound as a potential modulator of proteins involved in lung cancer. nih.gov The docking simulations revealed that this compound forms stable complexes with Hypoxia-Inducible Factor 1-alpha (HIF1A), Signal Transducer and Activator of Transcription 3 (STAT3), and Catenin Beta 1 (CTNNB1). researchgate.net

The stability of these complexes is attributed to a variety of non-covalent interactions, including hydrogen bonds, π-alkyl bonds, and van der Waals forces. researchgate.net For instance, the complex between this compound and HIF1A was stabilized by three hydrogen bonds, one π-π stacking interaction, one π-cation interaction, and one π-alkyl bond. researchgate.net Similarly, the this compound-STAT3 complex exhibited three hydrogen bonds, one amide-pi stacked interaction, and several alkyl and π-alkyl bonds. researchgate.net The interaction with CTNNB1 was characterized by the formation of five π-alkyl bonds. researchgate.net

The binding affinities, which indicate the strength of the interaction, were calculated for these complexes. The HIF1A-aristolodione complex showed a binding affinity of -7.8 kcal/mol, while the STAT3-aristolodione and CTNNB1-aristolodione complexes had binding affinities of -7.2 kcal/mol. researchgate.net These values suggest a strong and favorable interaction between this compound and these protein targets.

Macromolecular TargetBinding Affinity (kcal/mol)Key Interactions with this compound
HIF1A-7.83 Hydrogen Bonds (ARG3, VAL250, GLU248), 1 π-π Stacking (TRP13), 1 π-Cation (GLU1), 1 π-Alkyl (PRO27) researchgate.net
STAT3-7.23 Hydrogen Bonds (CYS274, ASN276 x2), 1 Amide-Pi Stacked (GLY229), 2 Alkyl Bonds (LYS239), 2 π-Alkyl Bonds (LYS239) researchgate.net
CTNNB1-7.25 π-Alkyl Bonds (VAL415, PRO451 x3, ILE455) researchgate.net

Network Pharmacology and Pathway Enrichment Analysis

Network pharmacology is an approach that integrates data from multiple sources to understand the complex interactions between drugs, targets, and diseases from a network perspective. nih.govresearchgate.net This methodology was used in a study on Piper longum to identify the potential targets of its bioactive compounds, including this compound, and their relationship to lung cancer. nih.govnih.gov

In this study, 33 bioactive molecules from P. longum, including this compound, were identified, and their potential targets were predicted using various databases. nih.govnih.govresearchgate.net This resulted in the identification of 676 potential targets, of which 72 were found to intersect with genes associated with lung cancer. nih.govnih.gov A compound-target-disease network was constructed to visualize these complex relationships. medsci.org Analysis of this network highlighted this compound as one of the bioactive compounds with a high degree of connectivity, suggesting its potential importance in modulating multiple targets. medsci.org

Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment was performed to understand the biological processes and signaling pathways that might be affected. nih.govresearchgate.net These analyses revealed that the targets of the bioactive compounds from P. longum are involved in various cancer-related pathways. mdpi.com

Analysis TypeKey Findings Related to this compound's Potential Targets
Target PredictionIdentified as one of 33 bioactive molecules from P. longum with 676 potential targets, 72 of which are linked to lung cancer. nih.govnih.gov
Compound-Target-Disease NetworkThis compound showed a high degree of connectivity, indicating it may interact with multiple targets. medsci.org
Pathway Enrichment AnalysisTargets are implicated in various cancer-related signaling pathways. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new or untested compounds. nih.gov This approach is a valuable tool in drug discovery for lead optimization and for predicting the potential therapeutic effects of compounds. jocpr.com

Direct Molecular Target Engagement Studies

While computational studies provide valuable predictions, direct experimental validation is crucial to confirm the molecular targets of a compound and its effects on cellular pathways.

Protein-Ligand Interaction Characterization (e.g., CTNNB1, HIF1A, STAT3, Thioredoxin Glutathione (B108866) Reductase)

The computational predictions from molecular docking studies point towards CTNNB1, HIF1A, and STAT3 as potential molecular targets for this compound. researchgate.net These proteins are key components of various signaling pathways that regulate cellular processes such as proliferation, survival, and response to hypoxia. nih.govnih.gov

CTNNB1 (Catenin Beta 1): A key downstream effector in the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. researchgate.net

HIF1A (Hypoxia-Inducible Factor 1-alpha): A master transcriptional regulator of the cellular response to hypoxia. researchgate.net

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is activated by various cytokines and growth factors and plays a critical role in cell growth and apoptosis. researchgate.net

While the in silico data strongly suggests interaction, direct experimental studies such as surface plasmon resonance, isothermal titration calorimetry, or cellular thermal shift assays would be required to definitively confirm and quantify the binding of this compound to these proteins.

Additionally, another potential target for compounds with similar structural features is Thioredoxin Glutathione Reductase (TGR) . TGR is a unique enzyme found in some organisms, including certain parasites, that combines the functions of thioredoxin reductase and glutathione reductase. nih.govnih.gov It plays a crucial role in maintaining the redox balance within the cell. researchgate.net Given that some natural products can interact with thiol-containing enzymes, investigating the potential interaction of this compound with TGR could be a future area of research. frontiersin.org

Modulation of Specific Cellular Signaling Pathways and Regulatory Networks (non-adverse cellular effects)

The predicted interactions of this compound with targets like CTNNB1, HIF1A, and STAT3 suggest its potential to modulate several important cellular signaling pathways. researchgate.net Natural products are known to influence a variety of signaling pathways, including the Wnt, MAPK, and PI3K/Akt pathways, often leading to the regulation of cell proliferation and survival. frontiersin.org

The engagement of this compound with its molecular targets could lead to the modulation of these interconnected networks. For instance, by interacting with HIF1A, this compound could influence the cellular response to low oxygen conditions. researchgate.net Similarly, its interaction with STAT3 and CTNNB1 could affect pathways related to cell growth and differentiation. researchgate.net

It is important to note that the modulation of these pathways does not necessarily imply an adverse effect. Many natural compounds exert their biological activities by fine-tuning these signaling networks without causing harm to normal cells. frontiersin.org Future experimental studies, such as western blotting and reporter gene assays, are needed to confirm the specific effects of this compound on these signaling pathways and to understand the downstream consequences of its target engagement in a non-adverse cellular context.

Investigation of Cellular Component Interactions (e.g., membranes, organelles)

Detailed academic research focusing specifically on the non-toxicological interactions of this compound with cellular and subcellular components is limited. Current scientific literature provides a foundational understanding of how compounds can interact with cellular structures, but specific experimental data for this compound remains scarce.

Theoretical models and studies on related compounds suggest that small molecules like this compound have the potential to interact with cellular membranes. The physicochemical properties of a compound, such as its lipophilicity, can influence its ability to partition into the lipid bilayer of cell membranes. This interaction can potentially alter membrane fluidity, permeability, and the function of embedded proteins. However, specific studies measuring the biophysical effects of this compound on lipid bilayers, such as changes in membrane thickness or elasticity, have not been extensively reported.

The subcellular distribution of a compound is critical to understanding its mechanism of action. Techniques like super-resolution ion beam imaging can visualize the localization of small molecules within cells with high precision. Such studies would be necessary to determine if this compound accumulates in specific organelles like the mitochondria or the endoplasmic reticulum under non-adverse conditions. While general databases may list this compound's potential presence within cellular compartments, detailed experimental validation of these locations and their functional consequences is not yet available in the public domain.

Interactions with organelles such as the mitochondria, the primary site of cellular respiration, and the endoplasmic reticulum, which is central to protein and lipid synthesis, are crucial aspects of a compound's cellular activity. Studies on other molecules have shown that they can modulate mitochondrial respiration or induce endoplasmic reticulum homeostasis pathways. For this compound, specific investigations into its non-toxic effects on these organelles are needed to elucidate its precise molecular interactions.

Analysis of Regulatory Effects on Gene Expression and Protein Synthesis (non-adverse cellular responses)

The direct regulatory effects of this compound on gene expression and protein synthesis, outside of a toxicological context, are not well-documented in current scientific literature. Gene expression is a highly regulated process involving transcription factors, RNA polymerases, and various regulatory DNA elements. Small molecules can influence these processes, leading to changes in the levels of specific messenger RNA (mRNA) transcripts.

Similarly, the synthesis of proteins from mRNA templates is a complex process mediated by ribosomes. This process can be modulated at various stages, including initiation, elongation, and termination. Ribosome profiling is a powerful technique used to study protein synthesis in detail, providing a snapshot of which mRNAs are being translated at a given moment. There is currently no published research utilizing ribosome profiling to investigate the specific effects of this compound on the translation of proteins in a non-adverse cellular context.

While some studies have used molecular docking to predict the interaction of this compound with certain proteins, these have primarily focused on proteins implicated in disease pathways, particularly cancer. A broader analysis of its potential interactions with the core machinery of protein synthesis or with transcription factors that regulate basal gene expression is required to fully understand its non-toxic regulatory roles.

Advanced Analytical Methodologies and Research Applications Non Clinical Focus

Development of High-Throughput Analytical Assays for Aristolodione and Derivatives

The advancement of high-throughput screening (HTS) technologies has become increasingly crucial in biomedical and chemical research for the rapid assessment of large numbers of compounds. umich.edu These methodologies are pivotal for activities such as drug discovery, the development of chemical probes, and combinatorial synthesis. umich.edu The goal is to develop high-performance methods capable of analyzing complex samples at remarkable speeds, significantly reducing the time and cost associated with traditional analytical techniques. umich.edu

In the context of this compound and its derivatives, the development of high-throughput analytical assays is essential for efficiently screening their biological activities and understanding their mechanism of action. Automated solution-based affinity selection mass spectrometry (ASMS) is one such technology that allows for the screening of approximately 100,000 compounds per day. nih.gov This method, which relies on binding assays, has a short development time, enabling a quick transition from target identification to hit discovery. nih.gov

The integration of high-throughput experimentation with advanced analytical technologies is fundamental to the progress of discovering new medicines. researchgate.net For the analysis of this compound, techniques like microwell-based spectrofluorimetric methods offer a green and high-throughput approach for quantification. researchgate.net These methods are characterized by their simplicity, use of environmentally friendly solvents like water, and minimal sample volume requirements. researchgate.net The development of such assays is driven by the need to analyze vast chemical libraries and to perform downstream applications like ADME (absorption, distribution, metabolism, and excretion) testing on a large scale. umich.edu

TechnologyApplication in this compound ResearchKey Advantages
High-Throughput Screening (HTS) Screening large libraries of this compound derivatives for biological activity.Rapid analysis of thousands of compounds, cost-effective. umich.edu
Automated Affinity Selection Mass Spectrometry (ASMS) Identifying binding partners and potential targets of this compound.High throughput (~1x10^5 compounds/day), low hit rate, fast timeline from target to hit. nih.gov
Microwell Spectrophotometric Methods High-throughput quantification of this compound in various samples.Simple, green (uses water as solvent), requires minimal sample volume. researchgate.net
High-Throughput Cultivation Technology In the context of bioprocess development for producing this compound or its precursors.Shortens process development timelines, enables quality by design (QbD) approaches. nih.gov

Application of Chromatographic-Spectroscopic Coupling Techniques (e.g., UHPLC-MS) in Metabolomics Research

Ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) is a cornerstone of modern metabolomics research due to its high resolution, throughput, and sensitivity. mdpi.com This powerful analytical platform is frequently employed for the comprehensive analysis of small molecule metabolites in complex biological samples. mdpi.comnih.gov The coupling of UHPLC with tandem mass spectrometry (MS/MS) further enhances its capabilities, allowing for both targeted and untargeted metabolomics studies. arvojournals.orgnih.gov

In the study of natural products like this compound, UHPLC-MS is invaluable for metabolic profiling. For instance, a study on Rondeletia odorata utilized UHPLC-MS to identify 58 different compounds, including alkaloids, phenolics, flavonoids, and terpenoids, demonstrating the technique's power in characterizing the metabolic landscape of a plant extract. nih.gov Untargeted metabolomics using UHPLC-Q-TOF/MS can reveal significant alterations in metabolite levels, providing clues to the biological mechanisms at play. mdpi.com For example, such analyses have identified numerous differentially expressed metabolites in various disease states. mdpi.com

Targeted metabolomics, on the other hand, focuses on the quantification of specific, known metabolites. nih.gov This approach often utilizes techniques like multiple reaction monitoring (MRM) for accurate concentration measurements. nih.gov The development of custom databases and the application of multivariate statistical analyses are crucial for interpreting the large datasets generated by these techniques and for identifying potential biomarkers. nih.gov

TechniqueType of AnalysisApplication in this compound Research
UHPLC-Q-TOF MS Untargeted MetabolomicsComprehensive profiling of metabolites in biological samples to identify novel compounds and pathways affected by this compound. mdpi.com
UPLC-MS/MS Targeted MetabolomicsAccurate quantification of this compound and its known derivatives to study their pharmacokinetics and metabolic fate. nih.gov
UHPLC-MS General Metabolite ProfilingIdentification and characterization of a wide range of secondary metabolites, including this compound, from natural sources. nih.gov

Role of this compound in Chemical Ecology Research

Chemical ecology investigates the role of chemical interactions in ecological systems. uni-koeln.de This field combines analytical chemistry and molecular biology with ecological studies to understand phenomena such as predator-prey interactions and food quality determinants. uni-koeln.de Secondary metabolites produced by plants, like this compound, play a crucial role in these interactions, often acting as defense mechanisms against herbivores. scielo.br

Plant-Insect Interactions and Co-evolutionary Studies

The intricate relationships between plants and insects are a product of a long history of co-evolution. inrae.fr Plants have evolved a diverse arsenal (B13267) of chemical defenses to deter insect herbivores, while insects have developed counter-adaptations to overcome these defenses. scielo.brresearchgate.net This "evolutionary arms race" has led to a high degree of specialization in many plant-insect interactions. scielo.brresearchgate.net

Fossil evidence of plant-insect interactions provides a window into the deep history of these co-evolutionary processes, revealing how these relationships have shaped terrestrial ecosystems over millions of years. frontiersin.org The study of these interactions is critical for understanding the structure and development of ancient and modern ecosystems. frontiersin.org Compounds like this compound are likely involved in these complex defensive strategies, influencing the feeding behavior and survival of herbivorous insects. researchgate.net

This compound as a Chemical Probe for Fundamental Biological Processes

Chemical probes are small molecules used as tools to study and manipulate biological systems. nih.gov High-quality chemical probes are invaluable for elucidating the function of proteins and for validating them as potential drug targets. nih.gov They can be used to investigate the connectivity between different biological pathways and are more likely to mimic the pharmacological effects of a therapeutic drug than genetic methods. nih.gov

This compound, as a bioactive natural product, has the potential to be developed into a chemical probe. Its interactions with biological targets can be explored using techniques like activity-based protein profiling (ABPP), which uses reactive chemical probes to profile the activity of enzymes in their native environment. nih.gov The development of such probes is crucial for understanding the fundamental biological processes that this compound may modulate. mpg.de Network pharmacology, a computational approach, can be used to predict potential targets of compounds like this compound and to understand their systemic mechanisms of action. medsci.orgnih.gov This approach integrates data from genomics, proteomics, and metabolomics to construct compound-target interaction networks. researchgate.net

Future Research Directions and Emerging Methodologies in this compound Studies

Future research on this compound will likely focus on several key areas, leveraging emerging methodologies to gain deeper insights into its biological activities and potential applications. Identifying research gaps and proposing new research questions are essential for advancing our understanding of this compound. repec.org

The development of more sophisticated chemical probes based on the this compound scaffold will enable more precise investigations of its biological targets and mechanisms of action. nih.govnih.gov Advances in analytical techniques will continue to enhance the sensitivity and resolution of metabolomic analyses, allowing for a more detailed characterization of the metabolic effects of this compound. nih.gov Furthermore, exploring the ecological roles of this compound in greater depth could provide valuable insights for sustainable agriculture and pest management. unine.ch The integration of these advanced methodologies will pave the way for a more comprehensive understanding of this compound and its potential applications in various scientific fields. utk.eduresearcher.life

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Aristolodione, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to analyze proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-validate findings with X-ray crystallography for absolute configuration. Report spectral peaks with chemical shifts, coupling constants, and integration values, adhering to IUPAC guidelines. Ensure purity via HPLC or TLC, and reference known spectral databases for comparison .

Q. How can researchers design initial biological activity screens for this compound to identify potential therapeutic targets?

  • Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity in cancer cell lines) with appropriate controls (positive/negative controls, solvent-only groups). Use dose-response curves to calculate IC₅₀ values. Validate assays using established protocols (e.g., MTT for cytotoxicity). Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests). Document assay conditions (pH, temperature, incubation time) to enable replication .

Q. What systematic approaches are recommended for conducting a literature review on this compound’s known properties and research gaps?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use databases (PubMed, SciFinder, Web of Science) with search terms like "this compound AND synthesis," "this compound AND bioactivity." Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2000, in vivo studies only). Create a matrix to categorize findings (e.g., synthesis routes, bioactivity endpoints). Identify gaps (e.g., limited pharmacokinetic data) using tools like SWOT analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis to quantify variability (e.g., Higgins’ I² statistic). Investigate confounding variables: compound purity (e.g., HPLC traces), assay protocols (e.g., cell line origins, serum concentration), or solvent effects. Perform replication studies under standardized conditions. Use sensitivity analysis to identify influential outliers. Publish negative results to reduce publication bias .

Q. What experimental design principles are critical for evaluating this compound’s in vivo efficacy versus in vitro findings?

  • Methodological Answer : Use translational research frameworks (e.g., PICOT: Population [animal model], Intervention [dose regimen], Comparison [control group], Outcome [biomarker levels], Time [study duration]). Select species-specific models (e.g., murine for inflammation). Measure pharmacokinetics (bioavailability, half-life) and pharmacodynamics (target engagement). Include sham groups and blind experimenters to reduce bias. Use power analysis to determine sample size .

Q. How can synergistic effects between this compound and other compounds be rigorously tested in combinatorial therapy studies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple doses. Use isobolograms to visualize additive/synergistic effects. Validate with mechanistic studies (e.g., Western blot for pathway modulation). Ensure statistical rigor with Bonferroni correction for multiple comparisons .

Methodological Considerations for Data Presentation

  • Reproducibility : Document experimental protocols in line with the ARRIVE guidelines (e.g., detailed animal ethics, instrument calibration). Include raw data in supplementary materials (e.g., NMR spectra, dose-response curves) .
  • Statistical Analysis : Use R or Python for robust analysis (e.g., mixed-effects models for clustered data). Report effect sizes (Cohen’s d) and confidence intervals, not just p-values .
  • Ethical Compliance : For in vivo studies, obtain institutional ethics approval (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.